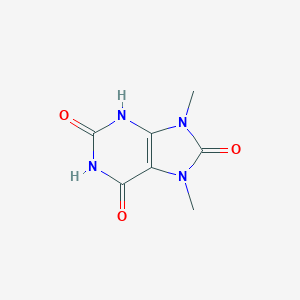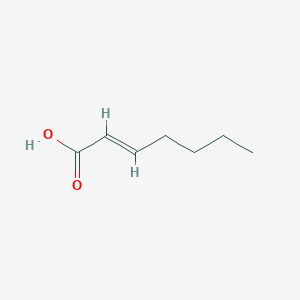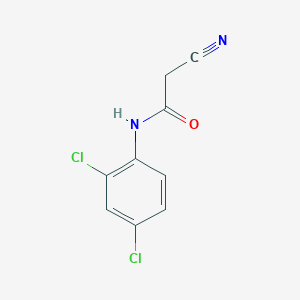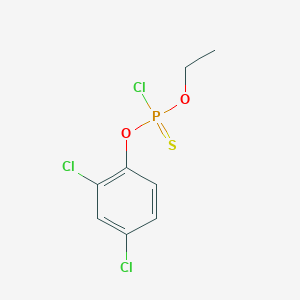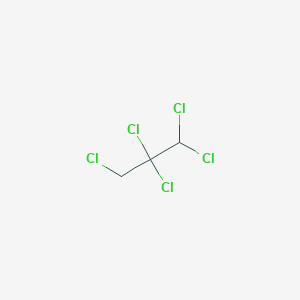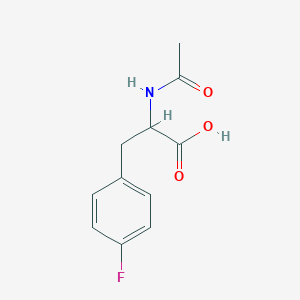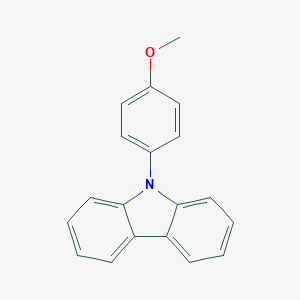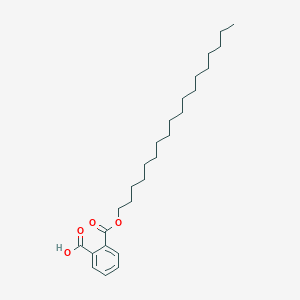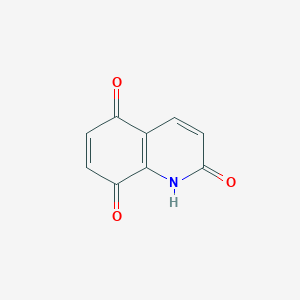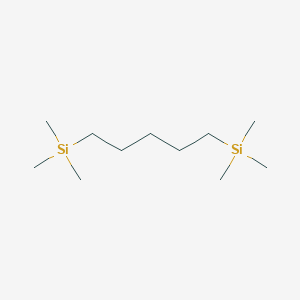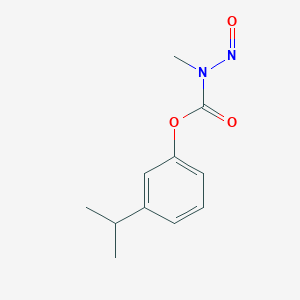
Quinol sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinol sulfate is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science. In
Scientific Research Applications
Antimicrobial Activity
Quinolines, including quinol sulfate derivatives, have demonstrated notable antimicrobial properties. A study investigated the antimicrobial activities of various quinolines against gram-positive and gram-negative bacteria, including strains of meticillin-resistant Staphylococcus aureus (MRSA). Some quinolines showed significant activity, comparable to established antibiotics like vancomycin (O’Donnell et al., 2010).
Cancer Research
Quinolines have been identified as promising compounds in cancer research due to their potent anti-cancer properties. One study reviewed quinoline compounds and their analogs, focusing on their anticancer activities, mechanisms of action, and potential as cancer drug targets (Solomon & Lee, 2011).
Bioactive Compounds Discovery
Sesquiterpene quinols, a class closely related to quinol sulfate, have been isolated from marine sponges, showing potential in CDK4/cyclin D1 complexation inhibition, a mechanism relevant in cancer treatment (Mukku et al., 2003).
Anticoagulant Research
A study discovered new sulfated quinoline alkaloids with potential anticoagulant and antiplatelet activities. These findings suggest that quinoline derivatives could be useful in the development of new anticoagulants (Lee et al., 2016).
Antioxidant Activity Evaluation
Quinolinic acid, related to quinol sulfate, was used as an iron chelating agent in a study to determine the antioxidant activity of plant extracts. This research demonstrated the potential of quinoline derivatives in evaluating antioxidant properties (Fadda et al., 2018).
Antibacterial Resistance
The mechanisms of resistance to quinolines, including alterations in quinol targets and decreased accumulation, have been extensively studied. Understanding these resistance mechanisms is crucial for developing effective antibacterial agents (Ruiz, 2003).
properties
CAS RN |
17438-29-8 |
|---|---|
Product Name |
Quinol sulfate |
Molecular Formula |
C6H6O5S |
Molecular Weight |
190.18 g/mol |
IUPAC Name |
(4-hydroxyphenyl) hydrogen sulfate |
InChI |
InChI=1S/C6H6O5S/c7-5-1-3-6(4-2-5)11-12(8,9)10/h1-4,7H,(H,8,9,10) |
InChI Key |
FPXPQMOQWJZYBL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1O)OS(=O)(=O)O |
Canonical SMILES |
C1=CC(=CC=C1O)OS(=O)(=O)O |
Other CAS RN |
61162-95-6 17438-29-8 |
Related CAS |
61162-95-6 (sulfate, MF unknown) |
synonyms |
hydroquinone mono(hydrogen sulfate) quinol sulfate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



